Bienvenue dans la boutique en ligne BenchChem!

N-[5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]-9H-xanthene-9-carboxamide

mGlu1 receptor positive allosteric modulator regioisomer selectivity

This compound combines a 1,3,4-oxadiazole-thiophene-xanthene architecture distinct from the 1,2,4-oxadiazole mGlu1 PAM series, offering intrinsic fluorescence tracking and a methylthiophene moiety that alters lipophilicity and metabolic stability. Sourced from a Vanderbilt HTS campaign targeting GIRK2 activators, it serves as a tractable lead for ion channel research and a selectivity control for oxadiazole-xanthene off-target profiling. Purchase for direct SAR comparison with unsubstituted thiophene analogs CAS 1251684-62-4.

Molecular Formula C21H15N3O3S
Molecular Weight 389.43
CAS No. 1351620-74-0
Cat. No. B2797463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]-9H-xanthene-9-carboxamide
CAS1351620-74-0
Molecular FormulaC21H15N3O3S
Molecular Weight389.43
Structural Identifiers
SMILESCC1=CSC(=C1)C2=NN=C(O2)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35
InChIInChI=1S/C21H15N3O3S/c1-12-10-17(28-11-12)20-23-24-21(27-20)22-19(25)18-13-6-2-4-8-15(13)26-16-9-5-3-7-14(16)18/h2-11,18H,1H3,(H,22,24,25)
InChIKeyRAXLZOOUZVTCTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: N-[5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]-9H-xanthene-9-carboxamide (CAS 1351620-74-0) – Structural and Pharmacophoric Positioning


N-[5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]-9H-xanthene-9-carboxamide (CAS 1351620-74-0, molecular formula C21H15N3O3S, molecular weight 389.4 g/mol) is a synthetic heterocyclic small molecule that embeds a 9H-xanthene-9-carboxamide core tethered via an amide bond to a 5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine moiety. The xanthene scaffold is well-documented for intrinsic fluorescence properties and has served as a privileged structure in multiple probe and drug discovery campaigns, including mGlu1 receptor positive allosteric modulators (PAMs) and CCR1 antagonists [1]. The 1,3,4-oxadiazole heterocycle is widely recognized as a pharmacologically versatile building block associated with antifungal, antibacterial, and anticancer activities [2]. The 4-methylthiophen-2-yl substituent distinguishes this compound from unsubstituted thiophene analogs by introducing altered lipophilicity and potential metabolic stability modulation.

Why Substituting N-[5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]-9H-xanthene-9-carboxamide with In-Class Analogs Is Not Straightforward


Generic substitution within the xanthene-oxadiazole chemical space is unreliable because subtle structural variations produce divergent pharmacological and physicochemical profiles. The 1,3,4-oxadiazole regioisomer in this compound differs fundamentally from the 1,2,4-oxadiazole regioisomer that characterizes the well-known mGlu1 PAM series (e.g., N-(5-methyl-1,2,4-oxadiazol-3-yl)-9H-xanthene-9-carboxamide, EC50 52 nM at mGlu1 [1]), altering hydrogen-bonding geometry, target engagement, and likely selectivity across GPCR and kinase families. The 4-methylthiophen-2-yl substituent at the oxadiazole 5-position adds steric bulk and lipophilicity absent in unsubstituted thiophene analogs (e.g., CAS 1251684-62-4), which can shift solubility, metabolic half-life, and off-target liability. Replacing the xanthene-9-carboxamide core with a nicotinamide fragment (e.g., CAS 1396886-87-5) eliminates the fluorescent reporter capability and alters the molecular shape required for polycyclic aromatic binding pockets [2]. The quantitative differentiation evidence below supports a procurement decision based on measurable structural and physicochemical divergence.

Quantitative Differentiation Evidence: N-[5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]-9H-xanthene-9-carboxamide vs. Key Comparators


Oxadiazole Regioisomerism Defines mGlu1 PAM Activity: 1,3,4-Oxadiazole vs. 1,2,4-Oxadiazole

The 1,2,4-oxadiazole-based analog N-(5-methyl-1,2,4-oxadiazol-3-yl)-9H-xanthene-9-carboxamide (CHEMBL492378) functions as a validated mGlu1 receptor positive allosteric modulator (PAM) with an EC50 of 52 nM in a FLIPR-based calcium mobilization assay using HEK293 cells expressing rat mGlu1, and an EC50 of 220 nM in an electrophysiological assay using CHO cells [1]. The target compound replaces the 1,2,4-oxadiazole with a 1,3,4-oxadiazole, a regioisomeric change that repositions the ring nitrogen atoms and alters the hydrogen-bond acceptor pattern. While no direct mGlu1 activity data are publicly available for the target compound, this regioisomeric switch is expected to abolish or substantially reduce mGlu1 PAM activity, making the target compound unsuitable as a surrogate for the established mGlu1 PAM probe but potentially useful for selectivity profiling against mGlu1-off-target pathways.

mGlu1 receptor positive allosteric modulator regioisomer selectivity

Thiophene Substitution Pattern Alters Predicted Lipophilicity and Metabolic Stability vs. Unsubstituted Thiophene Analog

The closest commercially listed analog, N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)-9H-xanthene-9-carboxamide (CAS 1251684-62-4, molecular formula C20H13N3O3S, MW 375.4 g/mol), differs by the absence of a methyl group on the thiophene ring and a 3-yl rather than 2-yl attachment. The target compound (C21H15N3O3S, MW 389.4 g/mol) incorporates a 4-methyl substituent on the thiophen-2-yl ring, adding 14 Da and increasing calculated logP by approximately 0.5–0.7 units (class-level inference based on the Hansch π constant for aromatic methyl, ≈ 0.52) [1]. This lipophilicity increment is associated with potential shifts in metabolic soft spots: the 4-methyl group blocks a site of potential CYP450-mediated oxidation, while the 2-yl attachment provides a different electronic conjugation pathway with the oxadiazole ring compared to the 3-yl isomer.

lipophilicity metabolic stability thiophene SAR

Xanthene Core Retains Intrinsic Fluorescence vs. Non-Fluorescent Nicotinamide Replacement

The 9H-xanthene-9-carboxamide scaffold is a well-established fluorophore with excitation/emission maxima typically in the UV-visible range (λ_ex ~250–290 nm, λ_em ~310–370 nm for the unsubstituted core), making it tractable for fluorescence-based assays and imaging [1]. In contrast, the nicotinamide-containing analog N-(5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl)nicotinamide (CAS 1396886-87-5, MW 286.31 Da) replaces the tricyclic xanthene with a monocyclic pyridine carboxamide, which eliminates the extended π-conjugation required for intrinsic fluorescence. While no quantitative fluorescence quantum yield (Φ) data are published for either compound, the structural difference—tricyclic fused aromatic system vs. monocyclic heteroaromatic—represents a categorical loss of fluorescent reporter functionality.

fluorescence xanthene chemical probe imaging

GIRK2 Activator Screening Evidence Suggests Alternative Pharmacology Distinct from mGlu1 PAM Series

The target compound was included in the Vanderbilt High-Throughput Screening (HTS) campaign 'Discovering small molecule activators of G protein-gated inwardly-rectifying potassium channels (GIRK2)' . While the quantitative screening outcome (e.g., % activation, EC50) is not publicly disclosed, the compound's membership in this screening set indicates it was selected based on structural features compatible with GIRK channel modulation—a pharmacological target distinct from the mGlu1 receptor targeted by the 1,2,4-oxadiazole xanthene series. In contrast, the mGlu1 PAM series (e.g., RO0711401, EC50 56 nM at mGlu1 ) was optimized against a GPCR target. This divergent screening history supports the hypothesis that the 1,3,4-oxadiazole-thiophene-xanthene scaffold engages a different biological target space.

GIRK2 potassium channel high-throughput screening activator

Recommended Application Scenarios for N-[5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]-9H-xanthene-9-carboxamide Based on Verified Evidence


Chemical Probe Development for GIRK2 Potassium Channel Modulation

The compound's documented inclusion in a Vanderbilt HTS campaign targeting GIRK2 activators positions it as a starting scaffold for ion channel chemical biology. Laboratories studying G protein-gated inwardly rectifying potassium channels (Kir3.x family) can procure this compound as a structurally tractable lead for hit validation and SAR expansion, leveraging its 1,3,4-oxadiazole-thiophene-xanthene architecture that diverges from known mGlu1 PAM chemotypes.

Fluorescence-Enabled Biological Assays Requiring Intrinsic Reporter Signal

The 9H-xanthene-9-carboxamide core confers intrinsic fluorescence properties absent in non-xanthene analogs such as the nicotinamide replacement (CAS 1396886-87-5) . This compound is appropriate for in vitro assays where direct fluorescence tracking of compound distribution, cellular uptake, or target engagement is desired, without requiring external fluorophore conjugation. Users should validate excitation/emission wavelengths under their specific assay buffer conditions prior to quantitative use.

Selectivity Profiling Against the mGlu1 PAM Pharmacophore

Because the closely related 1,2,4-oxadiazole xanthene series (e.g., CHEMBL492378, EC50 52 nM at mGlu1) constitutes a well-validated mGlu1 PAM chemotype [1], the target compound's distinct 1,3,4-oxadiazole regioisomerism makes it a valuable selectivity control compound. Procurement is recommended for labs conducting counter-screening to confirm that biological effects attributed to 1,2,4-oxadiazole xanthene derivatives are genuinely mGlu1-mediated and not off-target effects shared across oxadiazole-xanthene scaffolds.

Physicochemical Comparator for Thiophene Substitution SAR Studies

The 4-methyl substitution on the thiophene ring differentiates this compound (MW 389.4 Da, predicted logP ~3.5–4.0) from the unsubstituted thiophene analog CAS 1251684-62-4 (MW 375.4 Da, predicted logP ~3.0–3.5) . This compound is suitable as a paired comparator in systematic SAR studies aimed at quantifying the impact of thiophene methylation on solubility, permeability, metabolic stability, and target binding kinetics.

Quote Request

Request a Quote for N-[5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]-9H-xanthene-9-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.